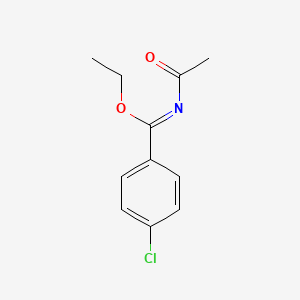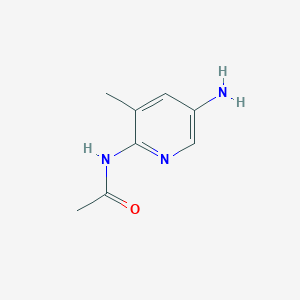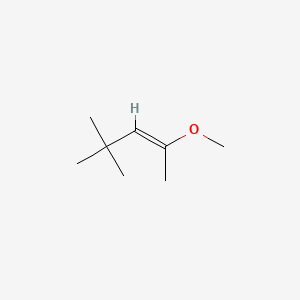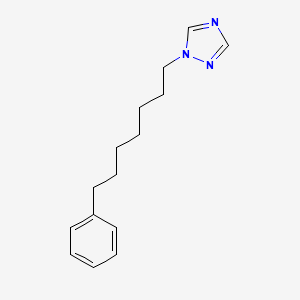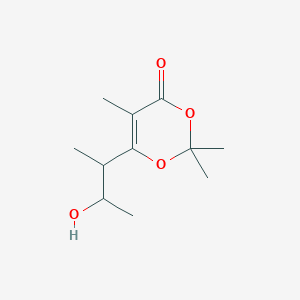![molecular formula C28H46OSi2 B14175163 3,5-Bis{[tri(propan-2-yl)silyl]ethynyl}phenol CAS No. 918826-07-0](/img/structure/B14175163.png)
3,5-Bis{[tri(propan-2-yl)silyl]ethynyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Bis{[tri(propan-2-yl)silyl]ethynyl}phenol is a chemical compound known for its unique structure and properties. It consists of a phenol group substituted at the 3 and 5 positions with ethynyl groups, each bonded to a tri(propan-2-yl)silyl group.
Preparation Methods
The synthesis of 3,5-Bis{[tri(propan-2-yl)silyl]ethynyl}phenol typically involves the following steps:
Starting Materials: The synthesis begins with phenol and tri(propan-2-yl)silylacetylene.
Reaction Conditions: The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. A palladium catalyst is often used to facilitate the coupling reaction between the phenol and the silylacetylene.
Industrial Production: On an industrial scale, the process may involve continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
3,5-Bis{[tri(propan-2-yl)silyl]ethynyl}phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under specific conditions.
Reduction: The compound can be reduced using hydrogenation techniques to yield different derivatives.
Substitution: The ethynyl groups can participate in substitution reactions, particularly in the presence of strong bases or nucleophiles.
Common Reagents and Conditions: Typical reagents include palladium catalysts for coupling reactions, hydrogen gas for reduction, and oxidizing agents like potassium permanganate for oxidation.
Major Products: The major products depend on the specific reaction conditions but can include various substituted phenols, quinones, and reduced derivatives.
Scientific Research Applications
3,5-Bis{[tri(propan-2-yl)silyl]ethynyl}phenol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular architectures.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug delivery systems.
Mechanism of Action
The mechanism of action of 3,5-Bis{[tri(propan-2-yl)silyl]ethynyl}phenol involves its interaction with various molecular targets:
Molecular Targets: The phenol group can interact with enzymes and proteins, potentially inhibiting their activity.
Pathways Involved: The compound may affect cellular pathways related to oxidative stress and signal transduction, leading to its observed biological effects.
Comparison with Similar Compounds
3,5-Bis{[tri(propan-2-yl)silyl]ethynyl}phenol can be compared with other similar compounds:
Similar Compounds: These include other silyl-substituted phenols and ethynyl derivatives.
Properties
CAS No. |
918826-07-0 |
|---|---|
Molecular Formula |
C28H46OSi2 |
Molecular Weight |
454.8 g/mol |
IUPAC Name |
3,5-bis[2-tri(propan-2-yl)silylethynyl]phenol |
InChI |
InChI=1S/C28H46OSi2/c1-20(2)30(21(3)4,22(5)6)15-13-26-17-27(19-28(29)18-26)14-16-31(23(7)8,24(9)10)25(11)12/h17-25,29H,1-12H3 |
InChI Key |
NZYVNSUNTQDCRU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C#CC1=CC(=CC(=C1)O)C#C[Si](C(C)C)(C(C)C)C(C)C)(C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


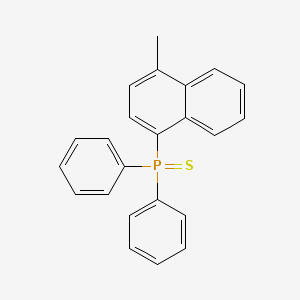
![5,8-Difluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B14175081.png)
![5-bromo-1'-cyclobutylspiro[3H-1-benzofuran-2,4'-piperidine]](/img/structure/B14175084.png)

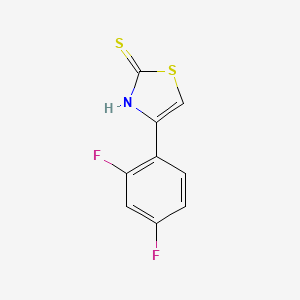
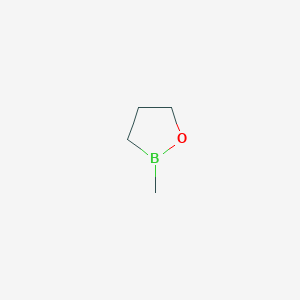
![1-(2-chlorobenzyl)-3-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B14175109.png)
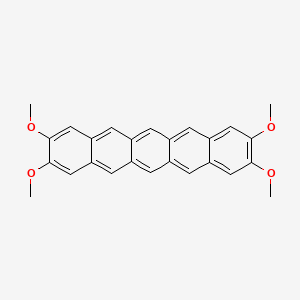
![9-Chloro-5,6-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B14175131.png)
